(3-aminoadamantan-1-yl)methanol
Overview
Description
(3-aminoadamantan-1-yl)methanol is a chemical compound with the molecular formula C11H19NO. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminoadamantan-1-yl)methanol typically involves the following steps:
Nitration Reaction: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C.
Hydroxylation Reaction: The reaction liquid is mixed with water to obtain a mixed solution.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield and cost-effectiveness. The process involves:
Chemical Reactions Analysis
Types of Reactions
(3-aminoadamantan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3-aminoadamantan-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3-aminoadamantan-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-adamantanol: A closely related compound with similar structural features and applications.
Methyl 2-(3-aminoadamantan-1-yl)acetate hydrochloride: Another derivative used in similar contexts.
Uniqueness
(3-aminoadamantan-1-yl)methanol stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its rigid adamantane core provides stability, while the amino and hydroxyl groups offer versatile sites for chemical modifications.
Properties
IUPAC Name |
(3-amino-1-adamantyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHFSHWJMOHIAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80088-74-0 | |
Record name | (3-aminoadamantan-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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